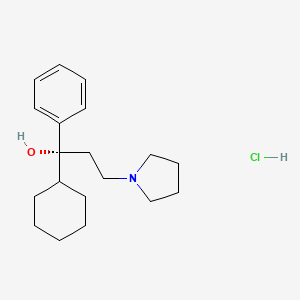

1-Pyrrolidinepropanol, alpha-cyclohexyl-alpha-phenyl-, hydrochloride, (R)-

Description

Historical Context of Anticholinergic Agent Development

The development of anticholinergic drugs, including procyclidine (B1679153), is rooted in the broader history of medicinal chemistry, which saw significant advancements from the mid-20th century onwards. nih.gov

The journey towards the synthesis of procyclidine began with the chemical modification of antihistamines. ncats.ioncats.iodrugs.com In the 1940s, extensive research was dedicated to discovering safer and more effective antihistamines. cambridge.org This exploration led to the realization that the chemical scaffolds of antihistamines could be altered to produce compounds with different pharmacological activities. nih.gov Procyclidine hydrochloride was developed at The Wellcome Research Laboratories as a promising compound emerging from a series of chemical modifications of antihistamines aimed at creating antiparkinsonism agents. ncats.iodrugs.com This link is not surprising, as many first-generation antihistamines also exhibit anticholinergic properties. nih.gov

The understanding of how anticholinergic agents work has evolved considerably over time. Initially, the effects of substances like atropine (B194438), a naturally occurring belladonna alkaloid, were observed without a clear understanding of their mechanism. medlink.comcambridge.org The discovery of acetylcholine (B1216132) as the first neurotransmitter was a pivotal moment. nih.gov Subsequent research led to the identification of the cholinergic system's nicotinic and muscarinic arms. nih.gov It became understood that anticholinergic drugs function by blocking the action of acetylcholine at its receptors. wikipedia.orgdermnetnz.org Specifically, antimuscarinic agents like procyclidine act as competitive inhibitors at muscarinic acetylcholine receptors. cambridge.orgdermnetnz.org It is thought that procyclidine blocks central cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity. ncats.ionih.gov

Origins from Antihistamine Chemical Modifications

Significance in Neuropharmacological Research

(-)-Procyclidine hydrochloride holds a significant place in neuropharmacological research due to its specific interactions with the nervous system.

Procyclidine is a muscarinic antagonist that can cross the blood-brain barrier. adooq.comncats.iodrugbank.com It acts as a non-selective antagonist at muscarinic acetylcholine M1, M2, and M4 receptors. wikipedia.orgdrugbank.com Its activity at M3 and M5 receptors is not as well-defined. wikipedia.org By blocking these receptors, particularly in the striatum, procyclidine diminishes the activity of acetylcholine. nih.gov This action is believed to help restore the balance between the cholinergic and dopaminergic systems in the basal ganglia. ncats.ionih.gov Pharmacological tests have confirmed that procyclidine hydrochloride has an atropine-like action and exerts an antispasmodic effect on smooth muscle. ncats.iodrugs.com

The chemical structure of procyclidine, which contains a pyrrolidine (B122466) ring, has served as a basis for the synthesis of other compounds. mdpi.com The pyrrolidine ring is a common feature in many natural alkaloids and medicinal compounds. mdpi.com The synthesis of procyclidine itself involves a multi-step process. youtube.com The development of analogues and derivatives of procyclidine allows researchers to investigate structure-activity relationships, aiming to create compounds with more selective actions or improved pharmacological properties. This makes procyclidine a valuable tool in drug discovery and medicinal chemistry research. mdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

30953-82-3 |

|---|---|

Molecular Formula |

C19H30ClNO |

Molecular Weight |

323.9 g/mol |

IUPAC Name |

(1R)-1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/t19-;/m0./s1 |

InChI Key |

ZFSPFXJSEHCTTR-FYZYNONXSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@](CCN2CCCC2)(C3=CC=CC=C3)O.Cl |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations

Stereoselective Synthesis and Enantiomeric Purity

Procyclidine (B1679153) has a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups. Consequently, it exists as a pair of enantiomers, (R)- and (S)-procyclidine. The biological activity often resides primarily in one enantiomer. For muscarinic receptor antagonism, the (R)-enantiomer is generally the more potent eutomer. nih.gov

Stereoselective synthesis aims to produce the desired enantiomer in high purity. One reported method for the synthesis of (S)-(+)-procyclidine hydrochloride utilizes (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon. gpatindia.comabmole.com This chiral acid is first synthesized and then converted through a series of reactions, including reduction and amination, to yield the target enantiomer. gpatindia.com

Table 3: Chiral Synthon Approach for (S)-(+)-Procyclidine

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Reaction of cyclohexyl(phenyl)methanone with ethyl-2-bromoacetate and (S)-1-phenylethylamine | (S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid |

| 2 | Reduction with B₂H₆ | (S)-1-cyclohexyl-1-phenylpropane-1,3-diol |

| 3 | Chlorination with triphenylphosphine | (S)-3-chloro-1-cyclohexyl-1-phenylpropan-1-ol |

Ensuring high enantiomeric purity is critical. Even with stereoselective methods, the resulting product may not be enantiomerically pure enough for certain applications. google.comgoogle.com Therefore, analytical methods are required to determine the optical purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for separating and quantifying enantiomers. google.com Research studies often report enantiomeric purity exceeding 99%. ulb.ac.be

Chiral Building Block Utilization

A key strategy in the stereospecific synthesis of procyclidine enantiomers involves the use of a chiral building block. Research has demonstrated the synthesis of (S)-(+)-procyclidine hydrochloride starting from (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. nih.gov This chiral synthon serves as a foundational element, dictating the stereochemical outcome of the final product. The absolute configuration of the synthesized (S)-(+)-procyclidine hydrochloride was established through this method, which in turn helped to confirm the (R) configuration of the more active (-)-enantiomer. nih.govresearchgate.net

Another approach involves the asymmetric reduction of a prochiral aryl alkyl ketone precursor. acs.org This method, often catalyzed by a metal complex, allows for the enantioselective formation of the corresponding alcohol, a key intermediate in the synthesis of (R)-procyclidine. acs.org

Optical Resolution Techniques

Optical resolution is a classical yet effective method for separating enantiomers from a racemic mixture. In the context of procyclidine synthesis, the chiral building block, (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid, is itself prepared via optical resolution of the corresponding racemic acid. nih.gov This resolution is achieved by employing chiral resolving agents, specifically (R)- and (S)-1-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization. nih.govresearchgate.net

The following table summarizes the key reagents used in the optical resolution of the chiral synthon for procyclidine synthesis:

| Resolving Agent | Enantiomer of Chiral Synthon Obtained |

| (R)-1-phenylethylamine | (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid |

| (S)-1-phenylethylamine | (R)-(+)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid |

Chromatographic techniques are also employed for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a CHIRAL-AGP column, has been shown to effectively separate procyclidine enantiomers. ijbmsp.org

Derivatization Strategies for Analog Development

The development of procyclidine analogs aims to explore structure-activity relationships and potentially discover compounds with improved therapeutic profiles. Derivatization strategies focus on modifying specific moieties of the procyclidine scaffold.

One general synthetic route that can be adapted for analog development involves a Grignard reaction. smolecule.com The synthesis starts with the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with a phenylmagnesium bromide derivative. smolecule.comwikipedia.org Subsequent catalytic hydrogenation of the resulting carbinol can yield various analogs depending on the nature of the Grignard reagent and the hydrogenation conditions. wikipedia.org

Another synthetic pathway that offers opportunities for derivatization is the Morton method. wikipedia.org This involves a Reformatsky reaction between cyclohexyl phenyl ketone and an ethyl bromoacetate (B1195939) derivative, followed by reduction and functional group interconversion to introduce the pyrrolidine (B122466) ring. wikipedia.org By varying the initial ketone and the amine in the final step, a library of analogs can be generated.

The table below outlines key synthetic reactions and their potential for creating procyclidine analogs:

| Synthetic Reaction | Key Reactants | Potential for Analog Development |

| Grignard Reaction | 3-(1-pyrrolidino)propiophenone, Phenylmagnesium bromide | Variation of the Grignard reagent allows for different aryl or alkyl groups. |

| Morton Method | Cyclohexyl phenyl ketone, Ethyl Bromoacetate, Pyrrolidine | Variation of the ketone and the amine allows for diverse substitutions. |

| Asymmetric Reduction | Prochiral aryl alkyl ketone | Modification of the ketone structure can lead to various analogs. acs.org |

Molecular and Cellular Pharmacology

Receptor Binding and Interaction Kinetics

(-)-Procyclidine hydrochloride's mechanism of action begins with its binding to muscarinic acetylcholine (B1216132) receptors, a family of G-protein coupled receptors (GPCRs). The specifics of this interaction, including subtype affinity and stereoselectivity, are crucial to its pharmacological effects.

(-)-Procyclidine hydrochloride acts as an antagonist across multiple muscarinic receptor subtypes. drugbank.comwikipedia.org Research indicates that its more active enantiomer, (R)-procyclidine, demonstrates a higher affinity for the M1 and M4 receptor subtypes as compared to the M2 subtype. nih.gov The compound also antagonizes the M3 receptor. drugbank.comulb.ac.be While its activity at the M5 receptor is less extensively documented, it is generally classified as a non-selective antagonist. drugbank.comwikipedia.org

Studies have quantified the binding affinities (pKi) of the active (R)-enantiomer, highlighting its potency. For instance, the pKi value for (R)-Procyclidine at M3 receptors in guinea-pig ileum has been reported as 8.04. ulb.ac.be In rat brain preparations, which contain a mixture of muscarinic receptor subtypes, the IC50 value for racemic procyclidine (B1679153) was found to be 0.070 µM. ualberta.caualberta.ca

Table 1: Reported Binding Affinities of Procyclidine Enantiomers at Muscarinic Receptor Subtypes

| Enantiomer | Receptor Subtype | Tissue/System | Affinity Measurement | Reported Value | Citation |

|---|---|---|---|---|---|

| (R)-Procyclidine | M3 | Guinea-pig ileum | pA2 | 8.04 | ulb.ac.be |

| (R)-Procyclidine | M3 | Rat striatum 'B' sites | pKi | 8.1 | ulb.ac.be |

| (S)-Procyclidine | M3 | Guinea-pig ileum | pA2 | 5.46 | ulb.ac.be |

| (S)-Procyclidine | M3 | Rat striatum 'B' sites | pKi | 6.0 | ulb.ac.be |

| Racemic Procyclidine | Mixed | Rat brain | IC50 | 0.070 µM | ualberta.caualberta.ca |

(-)-Procyclidine hydrochloride functions as a competitive antagonist at muscarinic receptors. ualberta.caualberta.canih.gov This means it binds reversibly to the same receptor site as the endogenous neurotransmitter, acetylcholine. By occupying the receptor's binding site, procyclidine prevents acetylcholine from binding and initiating a cellular response. This blockade is surmountable, meaning that its effect can be overcome by increasing the concentration of acetylcholine at the receptor site. drugbank.com This competitive mechanism is fundamental to its ability to modulate cholinergic activity in various tissues. nih.gov

Procyclidine is a chiral molecule, and its interaction with muscarinic receptors is highly stereoselective. The (R)-enantiomer (eutomer) possesses a significantly greater binding affinity for muscarinic receptors than the (S)-enantiomer (distomer). ulb.ac.benih.gov

Research has shown that (R)-procyclidine has a substantially higher affinity for M1 and M4 receptors than (S)-procyclidine, with one study reporting a 130-fold difference. nih.gov The same study noted a 40-fold lower affinity for (S)-procyclidine at M2 receptors compared to the (R)-form. nih.gov Another report indicates that the R-enantiomer has up to a 126-fold greater affinity than its antipode for striatal muscarinic receptors. ualberta.caualberta.ca The eudismic index, which is the ratio of the affinities of the two enantiomers, for procyclidine's binding to M3 receptors has been calculated to be 2.1. ulb.ac.be This stereoselectivity underscores the specific conformational requirements of the muscarinic receptor binding pocket, which better accommodates the (R)-isomer. nih.gov

Competitive Antagonism Mechanisms

Intracellular Signaling Pathway Modulation

As an antagonist of G-protein coupled muscarinic receptors, (-)-procyclidine hydrochloride directly interferes with the intracellular signaling cascades that are normally triggered by acetylcholine.

Muscarinic acetylcholine receptors exert their effects by coupling to intracellular G-proteins. The five subtypes are linked to two primary G-protein families:

M1, M3, and M5 receptors couple to Gq/11 proteins. nih.govnih.gov

M2 and M4 receptors couple to Gi/o proteins. nih.govmolsoft.com

When acetylcholine binds to and activates these receptors, it induces a conformational change that promotes the exchange of GDP for GTP on the associated G-protein α-subunit, leading to its activation. nih.gov (-)-Procyclidine hydrochloride, by acting as a competitive antagonist, occupies the receptor and stabilizes it in an inactive conformation. This prevents acetylcholine from binding and blocks the receptor's ability to activate its cognate G-protein. hmdb.ca Consequently, the entire downstream signaling cascade is inhibited.

The blockage of G-protein activation by (-)-procyclidine hydrochloride has direct consequences on the production and regulation of intracellular second messengers.

The activation of Gq/11-coupled receptors (M1, M3, M5) normally stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C. nih.gov By preventing the activation of these receptors, (-)-procyclidine hydrochloride inhibits the PLC pathway and the subsequent mobilization of intracellular calcium. nih.gov

Conversely, the activation of Gi/o-coupled receptors (M2, M4) typically inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmolsoft.comdrugbank.com The antagonistic action of (-)-procyclidine hydrochloride at M2 and M4 receptors prevents this inhibition, thereby interfering with the normal downregulation of cAMP levels that would occur in the presence of acetylcholine.

G-Protein Coupled Receptor Coupling Effects

Neurotransmitter System Cross-Talk

The therapeutic effects and pharmacological profile of (-)-Procyclidine hydrochloride are deeply rooted in its interaction with various neurotransmitter systems, particularly the intricate cross-talk between the cholinergic and dopaminergic systems within the basal ganglia.

The basal ganglia, a group of subcortical nuclei, are crucial for motor control. A delicate balance between the neurotransmitters acetylcholine (ACh) and dopamine (B1211576) (DA) is essential for their proper function. frontiersin.orgmhmedical.com In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a reduction of dopamine in the striatum. mhmedical.commedicines.org.ukmhmedical.com This dopamine depletion disrupts the normal inhibition of cholinergic neurons, resulting in a state of cholinergic overactivity. mhmedical.commhmedical.com The ensuing imbalance is a key contributor to the motor symptoms of parkinsonism, including rigidity, tremor, and akinesia. frontiersin.orgmedicines.org.uknih.gov

(-)-Procyclidine hydrochloride, a synthetic anticholinergic agent, exerts its primary therapeutic effect by blocking central cholinergic receptors, specifically muscarinic receptors, within the basal ganglia. nih.govdrugbank.comncats.iotruemeds.in By competitively antagonizing these receptors, it diminishes the excitatory effects of the now relatively excessive acetylcholine. medicines.org.uknih.govmims.com This action helps to restore a functional equilibrium between the cholinergic and dopaminergic systems, thereby alleviating the motor deficits. drugbank.comncats.iotruemeds.in This mechanism is fundamental to its use in treating all forms of parkinsonism and drug-induced extrapyramidal symptoms. medicines.org.ukdrugbank.comncats.io

The interaction is often conceptualized as a seesaw, where dopamine and acetylcholine are on opposite ends. youngminds.org.uk In parkinsonian states, the loss of dopamine "lightens" one side, causing the acetylcholine side to become "heavier" and dominant. youngminds.org.uk By blocking acetylcholine's effects, (-)-procyclidine hydrochloride effectively "lightens" the acetylcholine side, helping to re-balance the seesaw. youngminds.org.uk

Research has identified that procyclidine is an antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). caymanchem.com Its ability to cross the blood-brain barrier allows it to act centrally where this balance is most critical. nih.govdrugbank.comtandfonline.com The blockade of muscarinic receptors M1, M2, and M4 is thought to be particularly relevant to its antispasmodic effects. drugbank.com

Table 1: Key Research Findings on Cholinergic-Dopaminergic Balance

| Finding | Significance | Citations |

|---|---|---|

| Degeneration of nigral neurons in Parkinson's disease leads to decreased dopamine and a relative overactivity of acetylcholine in the striatum. | Establishes the foundational neurochemical imbalance that procyclidine targets. | frontiersin.orgmhmedical.commedicines.org.ukmhmedical.comcambridge.org |

| (-)-Procyclidine hydrochloride acts as a central anticholinergic agent, blocking muscarinic receptors in the basal ganglia. | This is the primary mechanism by which the drug restores the neurotransmitter balance. | nih.govdrugbank.comncats.iotruemeds.in |

| By blocking cholinergic input, procyclidine helps to alleviate motor symptoms like rigidity and tremor. | Demonstrates the clinical relevance of modulating the cholinergic-dopaminergic balance. | medicines.org.uktruemeds.in |

| Procyclidine is an antagonist of M1, M2, and M4 muscarinic receptor subtypes. | Provides specific molecular targets for the drug's action. | drugbank.comcaymanchem.com |

Beyond its well-established role as a muscarinic receptor antagonist, there is some evidence to suggest that (-)-Procyclidine hydrochloride may also modulate the dopaminergic system more directly. Specifically, it has been proposed that the agent may block the reuptake of dopamine by nerve terminals. nih.govsmolecule.com

Table 2: Research on Putative Dopamine Reuptake Modulation

| Hypothesis/Finding | Implication | Citations |

|---|---|---|

| Procyclidine hydrochloride may block the reuptake of dopamine at nerve terminals. | Suggests a secondary mechanism that could enhance dopaminergic activity and contribute to therapeutic effects. | nih.govsmolecule.com |

| Anticholinergics may act as inhibitors of the presynaptic carrier-mediated dopamine transport mechanism. | Provides a more detailed potential mechanism for the observed modulation of dopamine. | cambridge.org |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

Ligand Binding Studies on Receptor Subtypes

(-)-Procyclidine hydrochloride demonstrates notable activity as a muscarinic receptor antagonist. smolecule.com It competitively inhibits muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1, M2, and M4 subtypes. drugbank.comactascientific.comresearchgate.net The interaction with M3 and M5 receptors is less characterized. wikipedia.org

Studies comparing the stereoisomers of procyclidine (B1679153) reveal significant differences in receptor affinity. The (R)-enantiomer of procyclidine shows a higher affinity for the human neuroblastoma NB-OK 1 muscarinic M1 receptors and rat striatum muscarinic M4 receptors compared to the rat cardiac M2 receptors. nih.gov In contrast, (S)-procyclidine exhibits a substantially lower affinity, being 130 times less potent for M1 and M4 receptors and 40 times less potent for M2 receptors than its (R)-counterpart. nih.gov This stereoselectivity suggests that the precise three-dimensional structure of the molecule is critical for its interaction with the receptor binding sites. nih.gov

The binding affinity of procyclidine is influenced by the chemical groups attached to its core structure. For instance, replacing the cyclohexyl group with a phenyl group to create the achiral diphenyl derivative, pyrrinol, results in an eight-fold decrease in affinity for M1 and M4 receptors and a three-fold decrease for M2 receptors when compared to (R)-procyclidine. nih.gov Similarly, the dicyclohexyl derivative, hexahydro-procyclidine, has a 10- to 20-fold lower affinity for all three receptor subtypes. nih.gov These findings indicate that both the phenyl and cyclohexyl groups, along with the hydroxy moiety and the protonated amino group, play crucial roles in the ligand-receptor interaction. nih.gov The higher affinity and stereoselectivity observed for (R)-procyclidine at M1 and M4 receptors are attributed to a better fit of its cyclohexyl group into a specific subsite on these receptors compared to the M2 receptor. nih.gov

Table 1: Comparative Affinity of Procyclidine Stereoisomers and Derivatives for Muscarinic Receptor Subtypes

| Compound | Receptor Subtype | Relative Affinity Compared to (R)-Procyclidine |

| (S)-Procyclidine | M1 and M4 | 130-fold lower |

| M2 | 40-fold lower | |

| Pyrrinol | M1 and M4 | 8-fold lower |

| M2 | 3-fold lower | |

| Hexahydro-procyclidine | M1, M2, and M4 | 10- to 20-fold lower |

This table summarizes the relative binding affinities of procyclidine stereoisomers and derivatives for different muscarinic receptor subtypes as reported in ligand binding studies.

Functional Assays of Receptor Activity

Functional assays confirm that procyclidine hydrochloride acts as an antagonist at muscarinic acetylcholine receptors. drugbank.com By blocking these receptors, it prevents the excitatory effects of the neurotransmitter acetylcholine. medicines.org.ukmedsafe.govt.nz This antagonistic action is the primary mechanism underlying its pharmacological effects. drugbank.comnih.gov In addition to its primary action on muscarinic receptors, some research suggests that procyclidine may also have antagonist properties at N-methyl-D-aspartate (NMDA) receptors, a type of glutamate (B1630785) receptor. medchemexpress.com However, its effect on nicotinic acetylcholine receptors is considered to be lower. sigmaaldrich.com

Smooth Muscle Relaxation Studies

In vitro studies have demonstrated that procyclidine hydrochloride exerts an antispasmodic effect on smooth muscle. nih.govfda.govncats.io This action is consistent with its anticholinergic properties, as blocking muscarinic receptors in smooth muscle tissue leads to relaxation. drugbank.com This effect is similar to that of atropine (B194438). drugbank.comnih.gov The relaxation of smooth muscle contributes to its therapeutic applications in conditions characterized by muscle rigidity and spasms. ncats.io

In Vivo Studies in Animal Models

Investigations in Models of Cholinergic Dysregulation

Animal models of cholinergic dysregulation have been instrumental in characterizing the in vivo effects of (-)-procyclidine hydrochloride. In rats and guinea pigs, procyclidine has been shown to provide protection against the effects of nerve agents like soman (B1219632), particularly when used in combination with physostigmine. medchemexpress.com This combination can prevent seizures induced by soman in a dose-dependent manner. medchemexpress.com

Studies in rats have also investigated the impact of procyclidine on the acoustic startle response, a model used to assess sensorimotor gating, which is often disrupted in conditions with cholinergic dysfunction such as schizophrenia. researchgate.net In these models, muscarinic antagonists can induce psychotic-like effects. researchgate.net

Neurochemical Alterations in Central Nervous System

(-)-Procyclidine hydrochloride is known to cross the blood-brain barrier and act on central cholinergic receptors. drugbank.comnih.gov Its primary mechanism of action in the central nervous system (CNS) is the blockade of these receptors, which helps to balance cholinergic and dopaminergic activity, particularly in the basal ganglia. drugbank.comnih.gov This rebalancing is thought to be key to its effects in ameliorating symptoms of Parkinsonism. medicines.org.ukmedsafe.govt.nz

Studies on Peripheral Autonomic Function

Preclinical pharmacological investigations have demonstrated that (-)-Procyclidine hydrochloride possesses distinct effects on the peripheral autonomic nervous system, primarily characterized by its anticholinergic, atropine-like actions. fda.govncats.io The compound is a competitive antagonist at muscarinic acetylcholine receptors located on structures innervated by the parasympathetic nervous system. nih.govdrugbank.comcambridge.org

Key findings from animal studies include:

Mydriatic and Salivary Effects : In dogs, intraperitoneal administration of procyclidine hydrochloride caused maximal dilation of the pupil (mydriasis) and a marked inhibition of salivation. fda.gov It is recognized as a potent mydriatic. ncats.ionih.gov These effects are classical manifestations of peripheral muscarinic receptor blockade.

Lack of Sympathetic Ganglion-Blocking Activity : Studies have shown that (-)-Procyclidine hydrochloride does not block sympathetic ganglia. fda.govncats.io In experiments measuring the response of the nictitating membrane to preganglionic electrical stimulation, procyclidine hydrochloride showed no inhibitory activity, indicating its selectivity for muscarinic over nicotinic receptors in autonomic ganglia. fda.govncats.io

Action on Smooth Muscle : In isolated organ bath experiments, a standard method for evaluating peripheral autonomic function, (-)-Procyclidine hydrochloride demonstrated a clear antagonism to acetylcholine (ACh). oup.com On the isolated guinea-pig ileum, a classical preparation for studying parasympathomimetic and parasympatholytic agents, the compound effectively counteracted spasms induced by ACh. oup.comnih.gov This antagonism is direct evidence of its blocking action on muscarinic receptors in the gastrointestinal tract. bitmesra.ac.inannamalaiuniversity.ac.in

Explorations of Antispasmodic Activity in Preclinical Models

The antispasmodic properties of (-)-Procyclidine hydrochloride have been consistently demonstrated in various preclinical models, an effect that is a direct consequence of its anticholinergic mechanism. fda.govncats.ionih.govnih.gov By blocking the action of acetylcholine on muscarinic receptors in smooth muscle, the compound inhibits motility and reduces muscle tone. drugbank.com

Pharmacological tests confirm that (-)-Procyclidine hydrochloride exerts a notable antispasmodic effect on smooth muscle tissues. fda.govncats.ionih.gov The primary model used to characterize this activity is the isolated guinea-pig ileum. In this preparation, the compound effectively inhibits the contractile responses induced by cholinergic agonists like acetylcholine. oup.com This activity is foundational to its classification as a synthetic antispasmodic agent. fda.govncats.io The mechanism is attributed to its ability to competitively block central and peripheral muscarinic receptors (M1, M2, and M4), thereby preventing the excitatory effects of acetylcholine on smooth muscle cells. drugbank.com

Comparative Preclinical Pharmacology

Comparison with Atropine and Other Anticholinergic Agents

(-)-Procyclidine hydrochloride's pharmacological profile is frequently compared to that of atropine, the archetypal muscarinic receptor antagonist. ncats.ionih.gov Multiple studies confirm that procyclidine exhibits a potent atropine-like action. fda.govncats.iooup.com

Quantitative comparisons have been performed to determine its relative potency. In studies using the isolated guinea-pig ileum, (-)-Procyclidine hydrochloride was found to be approximately 0.14 times as active as atropine in antagonizing acetylcholine-induced spasms. oup.com The methiodide derivative of procyclidine, which has reduced central nervous system penetration, showed a somewhat greater atropine-like activity, being about half as potent as atropine on the same tissue preparation. oup.com

| Compound | Preclinical Model | Activity Compared to Atropine | Reference |

|---|---|---|---|

| (-)-Procyclidine hydrochloride | Isolated Guinea-Pig Ileum (vs. Acetylcholine) | ~0.14 times as active | oup.com |

| Procyclidine Methiodide | Isolated Guinea-Pig Ileum (vs. Acetylcholine) | ~0.5 times as active | oup.com |

| Procyclidine Methiodide | Mydriasis Test (Mouse) | ~0.5 times as active | oup.com |

Synergistic or Antagonistic Interactions with Other Pharmacological Agents in Preclinical Settings

Preclinical and clinical observations have identified several significant pharmacological interactions between (-)-Procyclidine hydrochloride and other agents.

Antagonism with Neuroleptics : The concurrent administration of procyclidine with certain neuroleptic agents, such as chlorpromazine, haloperidol, and fluphenazine, has been shown to cause a significant reduction in the plasma concentrations of these neuroleptics. medicines.org.ukcambridge.orgnih.gov This interaction is reversible upon discontinuation of procyclidine. cambridge.org The mechanism is thought to involve procyclidine's anticholinergic effect on gastric emptying, which may lead to enhanced gastric degradation and reduced absorption of the neuroleptic drug. medicines.org.uk

Potentiation of Anticholinergic Effects : The anticholinergic action of procyclidine can be potentiated when co-administered with other drugs possessing anticholinergic properties. medicines.org.ukmedsafe.govt.nz This includes agents such as tricyclic antidepressants, phenothiazines, antihistamines, and monoamine oxidase inhibitors. medicines.org.ukmedsafe.govt.nzmedicines.org.uk

Interaction with Prokinetic Agents : Due to its anticholinergic properties, procyclidine may antagonize the gastrointestinal effects of prokinetic drugs like metoclopramide, cisapride, and domperidone. medicines.org.uk

Interaction with Levodopa (B1675098) : Anticholinergic agents, including procyclidine, may reduce the efficacy of levodopa by delaying gastric emptying, which results in increased gastric degradation of levodopa. medicines.org.uk

Interaction with Cholinergic Agents : The therapeutic effects of procyclidine may be diminished by drugs with cholinergic properties, such as tacrine. medicines.org.ukmedsafe.govt.nz Conversely, procyclidine can antagonize the effects of parasympathomimetic agents. medicines.org.uk

Interaction in Toxin Models : In a study involving mice poisoned with the nerve agent soman, pretreatment with a combination of huperzine A (an acetylcholinesterase inhibitor) and procyclidine (an NMDA antagonist) significantly lowered the toxicity of soman. researchgate.net This combination also markedly improved the therapeutic efficacy of standard post-exposure antidotal treatment consisting of atropine and asoxime. researchgate.net

| Interacting Agent(s) | Type of Interaction | Preclinical Observation/Setting | Reference |

|---|---|---|---|

| Chlorpromazine, Haloperidol, Fluphenazine | Antagonistic | Reduced plasma concentrations of the neuroleptic | cambridge.orgnih.gov |

| Antihistamines, Phenothiazines, Tricyclic Antidepressants | Synergistic | Increased anticholinergic action | medicines.org.ukmedsafe.govt.nzmedicines.org.uk |

| Cisapride, Domperidone, Metoclopramide | Antagonistic | Antagonism of gastrointestinal effects | medicines.org.uk |

| Levodopa | Antagonistic | Reduced efficacy of levodopa due to increased gastric degradation | medicines.org.uk |

| Tacrine (and other cholinergic agents) | Antagonistic | Reduced therapeutic response to procyclidine | medicines.org.ukmedsafe.govt.nz |

| Huperzine A (in soman-poisoned mice) | Synergistic | Lowered soman toxicity and improved efficacy of antidotal therapy | researchgate.net |

Structure Activity Relationship Sar Analysis

Stereochemical Influence on Pharmacological Activity

Procyclidine (B1679153) possesses a chiral center at the C-1 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-procyclidine and (S)-procyclidine. nih.gov The spatial arrangement of the substituents around this chiral center has a profound impact on the drug's interaction with its biological target.

The pharmacological activity of procyclidine resides almost entirely in one of its enantiomers. The (R)-enantiomer is the eutomer (the more active isomer), exhibiting significantly greater affinity for all four muscarinic receptor subtypes (M1, M2, M3, and M4) compared to the (S)-enantiomer, which is the distomer (the less active isomer). nih.gov

The eudismic ratio, which is the ratio of the affinity or potency of the eutomer to that of the distomer, quantifies this stereoselectivity. sct-asso.fr For procyclidine's binding to M3 receptors, the eudismic index (the logarithm of the eudismic ratio) was determined to be 2.1. ulb.ac.be This corresponds to the (R)-enantiomer being approximately 126 times more potent than the (S)-enantiomer at this receptor subtype.

A study comparing the binding affinities (pKi values) at M3 receptors further detailed this difference:

(R)-Procyclidine: 8.1

(S)-Procyclidine: 6.0

This significant difference in potency highlights the highly specific three-dimensional fit required for optimal binding to the muscarinic receptor. The receptor's chiral environment can effectively distinguish between the two enantiomers, leading to the observed high degree of stereoselectivity. ulb.ac.be

Metabolism and Biotransformation Pathways Preclinical

Metabolic Fate in Animal Models

In animal models, (-)-Procyclidine hydrochloride undergoes extensive metabolism, with only a small fraction of the parent drug being excreted unchanged in the urine. medicines.org.uk The primary site of this biotransformation is the liver, where the compound is subjected to a variety of enzymatic reactions. medicines.org.ukdrhazhan.com The metabolic pathways are characterized by oxidation reactions that increase the polarity of the molecule, facilitating its excretion. General metabolic routes for anticholinergic drugs possessing an aliphatic tertiary amine group, such as procyclidine (B1679153), include N-dealkylation, N-oxidation, and hydroxylation. ualberta.canih.govsemanticscholar.org

N-Dealkylation Pathways

(-)-Procyclidine hydrochloride possesses a tertiary amine within its pyrrolidine (B122466) ring structure, making it a theoretical substrate for N-dealkylation. ualberta.canih.govsemanticscholar.org This metabolic process, typically catalyzed by cytochrome P450 (CYP) enzymes, would involve the removal of an alkyl group from the nitrogen atom. nih.govsemanticscholar.org This reaction proceeds through the formation of an unstable carbinolamine intermediate which then spontaneously cleaves to form a secondary amine and a corresponding aldehyde or ketone. While N-dealkylation is a common pathway for many drugs containing tertiary amines, specific N-dealkylated metabolites of (-)-Procyclidine hydrochloride have not been definitively identified in the reviewed preclinical literature.

N-Oxidation Processes

N-oxidation represents another potential metabolic pathway for tertiary amine-containing compounds like (-)-Procyclidine hydrochloride. ualberta.ca This reaction, also mediated by hepatic enzymes, involves the addition of an oxygen atom to the nitrogen, forming an N-oxide metabolite. N-oxidation can lead to compounds with altered pharmacological activity and is a significant route of metabolism for several drugs. However, similar to N-dealkylation, specific N-oxide metabolites of (-)-Procyclidine hydrochloride have not been explicitly detailed in published preclinical studies.

Alicyclic Hydroxylation

The most extensively documented metabolic pathway for (-)-Procyclidine hydrochloride in preclinical animal models is alicyclic hydroxylation. ualberta.ca This process involves the introduction of one or more hydroxyl (-OH) groups onto the cyclohexyl ring of the molecule. This oxidation significantly increases the water solubility of the compound, preparing it for elimination. Studies in rats have shown that hydroxylation is a major route of biotransformation. ualberta.ca

Identification of Preclinical Metabolites

Research utilizing rat models has successfully isolated and identified several preclinical metabolites of (-)-Procyclidine hydrochloride from urine. These findings confirm that alicyclic hydroxylation and subsequent oxidation are the principal biotransformation routes.

A study involving the intraperitoneal administration of procyclidine to rats led to the identification of eight distinct metabolites. These metabolites are primarily the result of mono- and di-hydroxylation of the cyclohexyl ring, as well as the oxidation of a hydroxyl group to a ketone.

Table 1: Identified Preclinical Metabolites of (-)-Procyclidine Hydrochloride in Rats

| Metabolite Name | Chemical Structure Description |

| 1-(4-oxocyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | A ketone derivative formed by oxidation of the hydroxylated cyclohexyl ring. |

| 1-(cis-4-hydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | A monohydroxylated metabolite with the hydroxyl group in the cis-4 position of the cyclohexyl ring. |

| 1-(trans-4-hydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | A monohydroxylated metabolite with the hydroxyl group in the trans-4 position of the cyclohexyl ring. |

| (1R,3R,4S,7R)- and (1R,3R,4S,7S)-1-(cis-3,cis-4-dihydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | Diastereomers of a dihydroxylated metabolite with both hydroxyl groups in a cis configuration on the cyclohexyl ring. |

| (1R,3R,4R,7R)- and (1R,3R,4R,7S)-1-(cis-3,trans-4-dihydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | Diastereomers of a dihydroxylated metabolite with hydroxyl groups in a cis-3 and trans-4 configuration on the cyclohexyl ring. |

| One of both (1R,3S,4R,7R)- or (1R,3S,4R,7S)-1-(trans-3,trans-4-dihydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | A dihydroxylated metabolite with both hydroxyl groups in a trans configuration on the cyclohexyl ring. |

Enzymatic Systems Involved in Biotransformation

The biotransformation of (-)-Procyclidine hydrochloride is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. medicines.org.ukdrhazhan.com These enzymes are responsible for the oxidative metabolism of a wide variety of xenobiotics, including many pharmaceutical agents.

While the specific human CYP isoenzymes responsible for the metabolism of (-)-Procyclidine hydrochloride have not been definitively identified in the reviewed literature, in vitro studies using rat liver microsomes have provided some insights. researchgate.net Treatment of rats with phenobarbital, a known inducer of certain CYP enzymes (such as the CYP2B and CYP3A subfamilies), was found to significantly increase the in vitro metabolism of procyclidine. researchgate.net This suggests that inducible CYP isoforms are likely involved in its biotransformation in this animal model. However, direct extrapolation to human CYP isoenzyme involvement requires further investigation using human liver microsomes and specific CYP inhibitors or recombinant enzymes. nih.govresearchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of (-)-Procyclidine hydrochloride from complex mixtures, such as pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of (-)-Procyclidine hydrochloride. Several reversed-phase (RP-HPLC) methods have been established for its estimation in pharmaceutical dosage forms. ijbmsp.orgijbmsp.org

One validated RP-HPLC method employs a Chiral-AGP analytical column (100 x 4.0 mm, 5.0 µm) with a mobile phase consisting of an aqueous solution of 10 mM sodium acetate (B1210297) (pH 4.1, adjusted with acetic acid) and acetonitrile (B52724) in a 95:5 v/v ratio. ijbmsp.orgijbmsp.org The analysis is performed at a flow rate of 1.0 ml/min and a column temperature of 30°C, with detection at a wavelength of 210 nm using a photodiode array (PDA) detector. ijbmsp.orgijbmsp.org This method demonstrates excellent linearity over a concentration range of 2-200 µg/ml, with a correlation coefficient of 0.999. ijbmsp.orgijbmsp.org The theoretical plates for procyclidine (B1679153) hydrochloride were reported to be 8232, and the tailing factor was 1.33. ijbmsp.orgijbmsp.org

Another HPLC method for the analysis of procyclidine in tablets uses a stainless steel column (25 cm x 4.6 mm) packed with octadecylsilane (B103800) bonded to porous silica (B1680970) (5μm). The mobile phase is a mixture of a buffer (600 mg of NaH2PO4 & 300mg of Sodium Perchlorate in 270 ml of water with 0.18ml of Orthophosphoric acid) and acetonitrile (66:54 v/v). pharmadekho.com The system operates at a flow rate of 1 ml per minute with spectrophotometric detection at 218 nm and an injection volume of 20 μl. pharmadekho.com

A study on the nasal absorption of procyclidine utilized HPLC to determine its concentration in aqueous solutions and plasma. koreascience.kr The method showed a linear relationship between concentration and peak height in the range of 25-400 µg/ml. koreascience.kr

Table 1: HPLC Method Parameters for (-)-Procyclidine Hydrochloride Analysis

| Parameter | Method 1 ijbmsp.orgijbmsp.org | Method 2 pharmadekho.com | Method 3 koreascience.kr |

|---|---|---|---|

| Column | Chiral-AGP, 100 x 4.0 mm, 5.0 µm | Stainless steel, 25 cm x 4.6 mm, ODS (5μm) | Not specified |

| Mobile Phase | 10 mM Sodium Acetate (pH 4.1) : Acetonitrile (95:5 v/v) | Buffer : Acetonitrile (66:54 v/v) | Not specified |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | Not specified |

| Detection Wavelength | 210 nm (PDA) | 218 nm | Not specified |

| Linearity Range | 2-200 µg/ml | Not specified | 25-400 µg/ml |

| Correlation Coefficient | 0.999 | Not specified | 0.999 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A rapid and validated LC-MS/MS method has been developed for the quantification of procyclidine hydrochloride in human plasma. nih.govresearchgate.netgrafiati.com

This method utilizes a Zodiac C18 column (50 × 4.6 mm, 5 µm) for chromatographic separation. nih.gov The mobile phase is a mixture of methanol (B129727) and 0.1% formic acid in water (70:30, v/v) delivered at a flow rate of 1 mL/min, resulting in a short run time of 2 minutes. nih.gov Procyclidine D11 hydrochloride is used as the internal standard. nih.gov Detection is achieved using multiple reaction monitoring (MRM) in the positive ion mode. nih.gov The method demonstrated linearity over a concentration range of 0.5 to 120 ng/mL. nih.govresearchgate.net Another LC-MS/MS method reported an average recovery of 91.118% and a correlation coefficient of 0.9998, with a quantification limit of 0.1 ng/ml.

A study aimed at developing a reliable bioanalytical technique for procyclidine in biological fluids also utilized LC-MS/MS. actascientific.com This highlights the importance of LC-MS/MS for pharmacokinetic and bioavailability studies. nih.govresearchgate.netactascientific.com

Table 2: LC-MS/MS Method Parameters for (-)-Procyclidine Hydrochloride Analysis in Human Plasma

| Parameter | Details nih.govresearchgate.net |

|---|---|

| Column | Zodiac C18 (50 × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.1% Formic Acid in Water (70:30, v/v) |

| Flow Rate | 1 mL/min |

| Internal Standard | Procyclidine D11 hydrochloride |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode |

| Linearity Range | 0.5 - 120 ng/mL |

| Run Time | 2 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of (-)-Procyclidine hydrochloride, particularly for identifying metabolites in urine samples. nih.gov

The United States Pharmacopeia (USP) outlines a GC method for determining related compounds in Procyclidine Hydrochloride. uspbpep.comnewdruginfo.com This method employs a 1-m × 2-mm glass column packed with 10% polyethylene (B3416737) glycol 20,000 and 2% potassium hydroxide (B78521) on packing S1A. uspbpep.comnewdruginfo.com The instrument is equipped with a flame-ionization detector. uspbpep.comnewdruginfo.com The operating temperatures are typically maintained at approximately 180°C for the column, 210°C for the injection port, and 220°C for the detector block, with dry helium as the carrier gas at a flow rate of about 60 mL per minute. uspbpep.comnewdruginfo.com

Research has also focused on identifying target urinary analytes for GC-MS detection in cases of drug abuse. nih.gov Studies have shown that mono-hydroxy metabolites, with hydroxylation occurring on the cyclohexane (B81311) ring, are major target analytes. nih.gov These metabolites are typically detected as their mono- or di-trimethylsilyl (TMS) derivatives. nih.gov

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of (-)-Procyclidine hydrochloride.

Spectrophotometry and Colorimetry

Spectrophotometric methods, including derivative UV spectrophotometry and colorimetry, have been developed for the assay of procyclidine hydrochloride in pharmaceutical preparations. oup.comuspbpep.com

Derivative UV spectrometry is particularly useful as it minimizes interference from excipients that can affect conventional UV spectrometric assays. oup.com A second derivative UV spectrometric method measures the deflection from the largest peak at about 252 nm to the largest trough at about 255 nm. oup.com

A colorimetric method described in the USP involves the use of Bromocresol purple solution. uspbpep.com The absorbance of the resulting colored complex is measured at the wavelength of maximum absorbance, around 405 nm. uspbpep.com This method is used for the assay of procyclidine hydrochloride in tablets. uspbpep.com Another study mentions the use of a colorimetric method for measuring total oxidant status, which can be relevant in studies involving procyclidine-induced oxidative stress. nih.gov

Fluorometric Analysis

Fluorescence has been proposed as an assay method for procyclidine hydrochloride. oup.com While detailed research findings on specific fluorometric analysis methods for (-)-Procyclidine hydrochloride are not extensively available in the provided context, its mention suggests it as a potential analytical avenue. One study characterized a solvent extraction/flow injection analysis system with fluorescence detection for on-line extraction of metal ions, a technique that could potentially be adapted for the analysis of fluorescent derivatives of procyclidine. acs.org

Electrochemical Detection Methods

Electrochemical detection has been established as a viable technique for the analysis of (-)-Procyclidine hydrochloride in research settings. These methods offer an alternative to more common chromatographic techniques and can be particularly advantageous in terms of simplicity and the potential for direct analysis without extensive sample pre-treatment. researchgate.net

One approach involves the use of ion-responsive electrodes for the potentiometric titration of procyclidine. psu.edu In these methods, electrodes constructed with a PVC film plasticized with agents like bis(2-ethylhexyl) phthalate (B1215562) or a combination of bis(2-ethylhexyl) phthalate and nitrobenzene, coated onto a graphite (B72142) rod, have been shown to be effective. psu.edu These electrodes can monitor the precipitation titration of amines, such as procyclidine, with a titrant like sodium tetraphenylborate (B1193919). psu.edu A notable finding is that an electrode responsive to both the procyclidine cation and the tetraphenylborate anion can produce a more significant potential change during titration compared to an electrode responsive to only one of the ions. psu.edu

The detection limits for procyclidine hydrochloride using these potentiometric methods are typically in the micromolar range, with one study reporting a detection limit of 2 x 10⁻⁶ M. psu.edu The response times of these electrodes are generally rapid, often less than three seconds for concentration changes within the micromolar range. psu.edu

Furthermore, research has explored the development of solid-contact ion-selective electrodes for the direct determination of procyclidine hydrochloride. researchgate.netresearcher.life These modern electrochemical sensors can provide accurate analytical results without the need for sample pre-treatment or derivatization, aligning with green analytical chemistry principles. researchgate.netresearcher.life For instance, a screen-printed sensor incorporating a graphene nanocomposite as an ion-to-electron transducer has demonstrated stable and fast responses. researchgate.netresearcher.life

In addition to potentiometry, high-performance liquid chromatography (HPLC) coupled with electrochemical oxidation detection has been mentioned as a method for analyzing procyclidine. nih.govsmolecule.com This indicates the versatility of electrochemical principles in the detection of this compound. Another advanced technique involves chemiluminescence detection, which has been applied to procyclidine analysis following HPLC separation. nih.govsmolecule.com

Ion-Selective Electrode Applications in Research

Ion-selective electrodes (ISEs) represent a significant application of electrochemical principles in the research of (-)-Procyclidine hydrochloride. researchgate.netpsu.eduresearcher.life These sensors are designed to be highly selective for a particular ion in a solution, allowing for its direct measurement. researchgate.netresearcher.life

The development of ISEs for procyclidine hydrochloride has focused on creating robust and sensitive analytical tools. researchgate.netresearcher.life A key area of research has been the composition of the electrode membrane. researchgate.netpsu.eduresearcher.life For example, polyvinyl chloride (PVC) based membranes doped with an ionophore have been investigated. researchgate.netresearcher.life In one study, a calix researchgate.netarene-doped membrane was identified as having the highest affinity for procyclidine. researchgate.netresearcher.life The plasticizer used within the PVC membrane, such as bis(2-ethylhexyl) phthalate and nitrobenzene, also plays a crucial role in the electrode's response characteristics. psu.edu

Solid-contact ISEs are a more recent advancement. researchgate.netresearcher.life These electrodes often utilize nanomaterials as ion-to-electron transducers to enhance performance. researchgate.netresearcher.life Research has demonstrated the successful use of multiwall carbon nanotubes and graphene nanocomposites in the design of both screen-printed and glassy carbon solid-contact ISEs for procyclidine analysis. researchgate.netresearcher.life A screen-printed sensor with a graphene nanocomposite, for instance, was found to provide the fastest and most stable response. researchgate.netresearcher.life

These ISEs have been successfully applied to the quantification of procyclidine in various forms, including pure substance and pharmaceutical dosage forms, without requiring prior sample pre-treatment. researchgate.netresearcher.life This simplifies the analytical workflow. An important application of these electrodes is in the in-line monitoring of dissolution profiles for procyclidine tablets. researchgate.netresearcher.life

The performance of these electrodes is characterized according to IUPAC recommendations. researchgate.netresearcher.life Key parameters include the slope of the response, the linear range, and the limit of detection. For example, a graphene nanocomposite-based sensor exhibited a Nernstian slope of 43.9 ± 0.2 mV/decade over a pH range of 2–5. researchgate.netresearcher.life

Method Validation for Research Applications

Method validation is a critical process in the development of analytical techniques for (-)-Procyclidine hydrochloride to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose in a research context. researchgate.netijbmsp.orgnih.gov Validation encompasses several key parameters that collectively demonstrate the method's performance.

For chromatographic methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), validation is performed in accordance with established guidelines, such as those from the US Food and Drug Administration (USFDA). researchgate.netnih.gov A fully validated method provides confidence in the data generated for applications like pharmacokinetic and bioequivalence studies. researchgate.netnih.govactascientific.com

The validation process involves a systematic evaluation of the method's capabilities. For instance, in an RP-HPLC method developed for estimating procyclidine hydrochloride in pharmaceutical dosage forms, the method was found to be simple, rapid, precise, accurate, and sensitive. ijbmsp.orgijbmsp.org Similarly, a developed LC-MS/MS method for quantifying procyclidine in human plasma was also thoroughly validated. researchgate.netnih.gov

Sensitivity, Linearity, and Accuracy

Sensitivity, linearity, and accuracy are fundamental parameters assessed during the validation of analytical methods for (-)-Procyclidine hydrochloride.

Sensitivity is often determined by the limits of detection (LOD) and quantification (LOQ). For an RP-HPLC method, the detection and quantification limits were evaluated from calibration curves. ijbmsp.org In a highly sensitive LC-MS/MS method, the lower limit of quantification (LLOQ) for procyclidine in human plasma was established at 0.1 ng/mL. actascientific.com Another LC-MS/MS method reported a linearity range starting from 0.5 ng/mL. researchgate.netnih.gov

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. For an RP-HPLC method, excellent linearity was observed in the concentration range of 2-200 μg/mL for procyclidine hydrochloride, with a correlation coefficient (r) of 0.999. ijbmsp.orgijbmsp.org An LC-MS/MS method for procyclidine in human plasma showed linearity over a range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of 0.9998. actascientific.com Another LC-MS/MS method established linearity in the concentration range of 0.5 to 120 ng/mL. researchgate.netnih.gov For an ion-selective electrode method, a linear range of 1×10⁻⁵ to 1×10⁻² M was achieved. researchgate.netresearcher.life

Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies. In one study, accuracy was determined by adding known amounts of the drug to a placebo at three different levels (80%, 100%, and 120% of the label claim). ijbmsp.org The percentage recovery for procyclidine hydrochloride ranged from 99.20% to 100.66%, with an average recovery of 99.87%. ijbmsp.org The relative standard deviation (RSD) for peak area measurements is also an indicator of precision, which is related to accuracy, and was found to be less than 2%. ijbmsp.orgijbmsp.org

Table 1: Linearity and Accuracy of Analytical Methods for (-)-Procyclidine Hydrochloride

| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Accuracy (Recovery %) | Reference |

|---|---|---|---|---|

| RP-HPLC | 2-200 μg/mL | 0.999 | 99.20% - 100.66% | ijbmsp.orgijbmsp.org |

| LC-MS/MS | 0.1-100 ng/mL | 0.9998 (r²) | 91.118% (average) | actascientific.com |

| LC-MS/MS | 0.5-120 ng/mL | Not specified | Not specified | researchgate.netnih.gov |

| Ion-Selective Electrode | 1×10⁻⁵ –1×10⁻² M | Not applicable | Not specified | researchgate.netresearcher.life |

Quantitation Limits in Biological Matrices

Determining the quantitation limits of (-)-Procyclidine hydrochloride in biological matrices such as plasma, blood, and urine is essential for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netactascientific.com These matrices introduce complexity due to the presence of endogenous components, necessitating highly sensitive and selective analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for quantifying procyclidine in biological fluids due to its high sensitivity and specificity. researchgate.netnih.govactascientific.com One LC-MS/MS method developed for the determination of procyclidine in human plasma reported a lower limit of quantitation (LLOQ) of 0.1 ng/mL. actascientific.com This level of sensitivity is crucial for detailed pharmacokinetic studies, as a previous gas-liquid chromatographic (GLC) procedure lacked adequate sensitivity for this purpose. actascientific.com

Another rapid and sensitive LC-MS/MS method was developed and validated for the quantification of procyclidine hydrochloride in human plasma, with a reported lower limit of quantification of 0.5 ng/mL. smolecule.comresearchgate.netnih.gov This method utilized a liquid-liquid extraction technique for sample clean-up and a short chromatographic run time of 2 minutes. researchgate.netnih.gov

Gas chromatography with mass spectrometry detection has also been used, with a reported limit of detection of 0.5 ng/mL for procyclidine in blood plasma and urine. smolecule.com For HPLC with chemiluminescence detection, the limit of detection in solutions was reported to be in the range of 0.1-1 µg/mL. nih.govsmolecule.com

The ability to accurately quantify low concentrations of procyclidine is vital, as therapeutic concentrations in blood samples from patients on regular therapy can be in the range of 0.1–0.7 µg/ml (100-700 ng/mL). researchgate.net

Table 2: Quantitation and Detection Limits of (-)-Procyclidine Hydrochloride in Biological Matrices and Solutions

| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.1 ng/mL | Not specified | actascientific.com |

| LC-MS/MS | Human Plasma | 0.5 ng/mL | Not specified | researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry | Blood (Plasma), Urine | Not specified | 0.5 ng/mL | smolecule.com |

| HPLC with Chemiluminescence Detection | Solutions | Not specified | 0.1-1 µg/mL | nih.govsmolecule.com |

| Ion-Selective Electrode | Aqueous Solution | Not specified | 6.3×10⁻⁶ M | researchgate.netresearcher.life |

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (-)-Procyclidine hydrochloride, these simulations are crucial for understanding its interaction with its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.comadooq.comdrugbank.commedchemexpress.commedchemexpress.com Procyclidine (B1679153) is known to act as a muscarinic antagonist, and docking studies can elucidate the specific binding modes within the receptor's active site. drugbank.comnih.govsmolecule.com

These simulations model the procyclidine molecule within the binding pocket of different muscarinic receptor subtypes (M1, M2, M4), which are implicated in its therapeutic effects. drugbank.comsmolecule.com The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions. nih.govcore.ac.uk Studies have explored how the pyrrolidine (B122466) ring and the cyclohexyl and phenyl groups of procyclidine fit into the hydrophobic pockets of the receptor, while the hydroxyl group can form key hydrogen bonds with specific amino acid residues. psu.edutandfonline.com This helps in understanding the structural basis for its antagonist activity. psu.edu Computational approaches combining molecular docking with other techniques like 3D structural ligand similarity can further refine predictions of polypharmacology. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. For (-)-Procyclidine hydrochloride, these calculations provide a deeper understanding of its intrinsic molecular characteristics that govern its reactivity and interactions.

Electronic Structure Analysis

Electronic structure analysis of procyclidine involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule. researchgate.netiau.ircivilica.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netiau.ircivilica.comoaji.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The distribution and energies of these frontier orbitals are fundamental to understanding the chemical reactivity and the nature of the interactions procyclidine can engage in, particularly at the receptor binding site. mdpi-res.com

In a computational study investigating the effects of fullerene on various drugs, including procyclidine, the HOMO and LUMO energy levels were calculated. researchgate.netiau.ircivilica.com These calculations, performed at the B3LYP/6-31G(d) level of theory, provide insights into how the electronic properties of procyclidine might be modulated when interacting with other molecules or surfaces. researchgate.netiau.ircivilica.com

Energy Gap and Dipole Moment Analysis

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical quantum chemical parameter that provides information about the chemical stability and reactivity of a molecule. oaji.netmdpi-res.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. For procyclidine, the analysis of this energy gap helps to characterize its electronic stability. oaji.net

| Computational Parameter | Value (Procyclidine) | Value (Procyclidine-Fullerene) | Method | Source |

| HOMO Energy | - | - | B3LYP/6-31G(d) | researchgate.netiau.ircivilica.com |

| LUMO Energy | - | - | B3LYP/6-31G(d) | researchgate.netiau.ircivilica.com |

| Energy Gap | - | - | B3LYP/6-31G(d) | researchgate.netiau.ircivilica.com |

| Dipole Moment | 1.87 Debye | 10.43 Debye | B3LYP/6-31G(d) | researchgate.netiau.ir |

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and binding pathways over time. researchgate.netnih.gov Unlike static docking, MD simulations can capture the flexibility of both the procyclidine molecule and the receptor, offering a more realistic representation of the binding process. mdpi.com These simulations can reveal the stability of the docked conformation, identify key interactions that are maintained throughout the simulation, and calculate binding free energies. nih.gov

Accelerated MD (aMD) methods can be particularly useful for simulating the slow process of a ligand binding to its receptor, which might not be observable in conventional MD simulation timescales. nih.gov By simulating the binding and unbinding events of procyclidine with muscarinic receptors, researchers can gain detailed insights into the kinetics and thermodynamics of the interaction, which is crucial for understanding its mechanism of action and for the design of new, more effective drugs. medchemexpress.commedchemexpress.comnih.gov

Theoretical Investigations of Nano-Carrier Interactions

Theoretical studies have begun to explore the interaction of (-)-Procyclidine hydrochloride with various nano-carriers, such as fullerenes. researchgate.netiau.ircivilica.comoaji.netiau.ir These investigations use computational methods to predict the feasibility and nature of encapsulating or attaching procyclidine to a nanoparticle, which could have implications for drug delivery. iau.irgoogle.com

Q & A

Basic Research Questions

Q. What are the critical safety considerations and handling protocols for (-)-Procyclidine hydrochloride in preclinical research?

- Methodological Answer : Always use personal protective equipment (PPE) to avoid inhalation, skin contact, or eye exposure. Store at -20°C in airtight containers to ensure stability (shelf life ≥4 years) . For spills, avoid water jets and collect material to prevent environmental contamination. Acute toxicity data (oral LD₅₀: 0.21 mg/kg in humans) necessitate strict adherence to institutional biosafety protocols .

Q. How can researchers verify the purity and stability of (-)-Procyclidine hydrochloride in experimental formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry for purity assessment (>98% as per supplier specifications) . Stability studies should replicate storage conditions (-20°C, protected from light) and test degradation over time via accelerated aging protocols. Monitor for color changes or solubility shifts (soluble in DMSO, ethanol) as indicators of instability .

Q. What in vitro assays are suitable for assessing the anticholinergic activity of (-)-Procyclidine hydrochloride?

- Methodological Answer : Perform competitive radioligand binding assays using M₁-M₅ muscarinic receptor subtypes. Measure inhibition constants (Kᵢ) against acetylcholine-induced responses in isolated tissue preparations (e.g., guinea pig ileum). Compare results to reference antagonists like atropine to contextualize potency .

Advanced Research Questions

Q. How does (-)-Procyclidine hydrochloride exhibit dual mechanisms as an anticholinergic and NMDA receptor antagonist, and how can these be experimentally distinguished?

- Methodological Answer : To isolate NMDA effects, use electrophysiological recordings in hippocampal neurons exposed to NMDA-induced currents, testing blockade efficacy. For anticholinergic activity, employ striatal microdialysis in rodent models to quantify acetylcholine reduction. Dual-receptor interactions can be further validated via knockout models lacking specific muscarinic or NMDA receptor subunits .

Q. What in vivo models best replicate the therapeutic effects of (-)-Procyclidine hydrochloride in Parkinson’s disease or dystonia?

- Methodological Answer : Use MPTP-induced Parkinsonism models in mice to assess improvements in bradykinesia and rigidity. For dystonia, employ mutant dt rats or DYT1 transgenic models. Quantify fine motor activity via automated beam-walking assays and compare to baseline locomotion (Note: The compound increases fine motor counts without altering general locomotion in mice) .

Q. How can researchers address contradictions in reported efficacy across studies, such as variability in dose-response relationships?

- Methodological Answer : Conduct meta-analyses controlling for species-specific pharmacokinetics (e.g., murine vs. primate metabolism). Use isobolographic analysis to identify synergistic or antagonistic interactions with co-administered drugs (e.g., levodopa). Validate findings via blinded, randomized preclinical trials with standardized endpoints (e.g., Unified Parkinson’s Disease Rating Scale) .

Q. What structural modifications enhance the selectivity of (-)-Procyclidine hydrochloride for specific muscarinic receptor subtypes?

- Methodological Answer : Synthesize analogs with substitutions at the tertiary amine or cyclopentyl group. Test binding affinity via saturation mutagenesis in M₁-M₅ receptor-expressing cell lines. Molecular dynamics simulations can predict steric hindrance or hydrogen-bonding interactions influencing subtype selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.